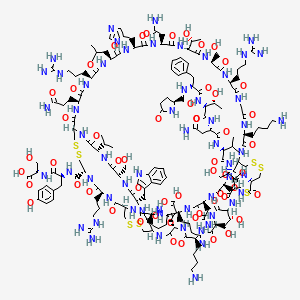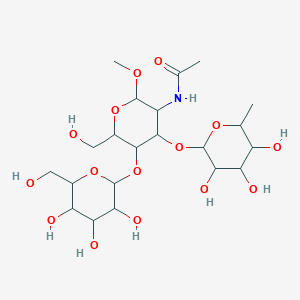
Lewis X Trisaccharide, Methyl Glycoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis X Trisaccharide, Methyl Glycoside is an anti-inflammatory compound which binds to selectins . It is a glycoprotein found on the surface of red blood cells and is composed of a trisaccharide that is covalently attached to the protein .
Synthesis Analysis
The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves the preparation of modified trichloroacetimidate galactosyl donors. These donors are then used in the glycosylation of an N-acetylglucosamine glycosyl acceptor . The resulting disaccharides are deprotected at O-3 of the glucosamine residue and fucosylated, giving access to the desired protected Le(x) analogues .Molecular Structure Analysis
Lewis X Trisaccharide, Methyl Glycoside contains a total of 76 bonds; 39 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 3 six-membered rings, 1 secondary amide (aliphatic), 8 hydroxyl groups, 2 primary alcohols, 6 secondary alcohols, and 6 ethers (aliphatic) .Physical And Chemical Properties Analysis
Lewis X Trisaccharide, Methyl Glycoside has a molecular weight of 543.52 and a molecular formula of C21H37NO15 .Wissenschaftliche Forschungsanwendungen
O-Glycoside Formation
Lewis X Trisaccharide, Methyl Glycoside is an example of an O-glycoside, which is formed when a monosaccharide is condensed with either an aliphatic or aromatic alcohol, or another sugar moiety through an oxygen . This process forms a glycoside bond, which is a fundamental aspect of the structure and function of glycans .
Synthesis of Glycosides and Oligosaccharides
The structural complexity of glycans poses a serious challenge in the chemical synthesis of glycosides, oligosaccharides, and glycoconjugates . Lewis X Trisaccharide, Methyl Glycoside, as a glycoside, plays a crucial role in the synthesis of these complex structures.
Enzymatic Activity Detection
O-glycosides, including Lewis X Trisaccharide, Methyl Glycoside, are used as substrates for the detection and measurement of enzymatic activity of most known glycosidases . The release of a chromophore after O-glycoside cleavage by the enzyme indicates the sites and quantifies the enzymatic activity .
Glycan Structural Diversity Barrier
The structural diversity of glycans, including Lewis X Trisaccharide, Methyl Glycoside, is a barrier to understanding their structure and function . Pure, well-defined glycans are essential tools to advance the glycosciences as they enable molecular investigations into the interactions between glycans and proteins .
Development of Vaccines
Synthetic glycans, including Lewis X Trisaccharide, Methyl Glycoside, contribute to the development of vaccines . They are used to create well-defined microarrays, examine glycan secondary structure, and develop chemical biology tools .
Tumoral Antigen Fragment Synthesis
A convergent approach for obtaining a tumoral antigen fragment of Lewis X has been developed . This involves the condensation of the imidate glycosyl donor and the trisaccharide glycosyl acceptor to provide the hexasaccharide .
Wirkmechanismus
Target of Action
Lewis X Trisaccharide, Methyl Glycoside primarily targets selectins , a family of cell adhesion molecules . Selectins play a crucial role in mediating interactions between cells, particularly in the immune system .
Mode of Action
This compound binds to selectins, thereby modulating their activity . The binding of Lewis X Trisaccharide, Methyl Glycoside to selectins can inhibit the interactions that these molecules typically mediate, which can lead to changes in cellular behavior .
Biochemical Pathways
As an O-glycoside, Lewis X Trisaccharide, Methyl Glycoside is involved in the formation of glycoside bonds, a fundamental aspect of the structure and function of glycans. Glycans, in turn, play key roles in various biological processes, including cell-cell interactions, immune response, and pathogen recognition.
Pharmacokinetics
Like other glycosides, it is expected to be metabolized by glycosidases.
Result of Action
The binding of Lewis X Trisaccharide, Methyl Glycoside to selectins can lead to anti-inflammatory effects . By inhibiting selectin-mediated cell-cell interactions, this compound can potentially modulate inflammatory responses .
Action Environment
The action of Lewis X Trisaccharide, Methyl Glycoside can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to selectins may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound .
Safety and Hazards
The safety data sheet for Lewis X Trisaccharide, Methyl Glycoside advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Liposomes bearing the Lewis X trisaccharide on the surface, known as “Awesosomes”, have been shown to efficiently target human dendritic cells . This suggests that Lewis X Trisaccharide, Methyl Glycoside could be used for specific delivery of drugs, antigens, or immunostimulatory molecules to human dendritic cells without influencing other cell types .
Eigenschaften
IUPAC Name |
N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWUCRJWBOBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lewis X Trisaccharide, Methyl Glycoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

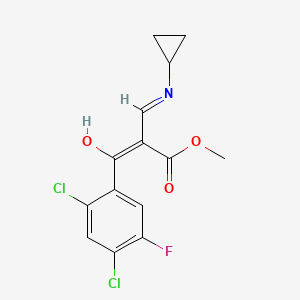

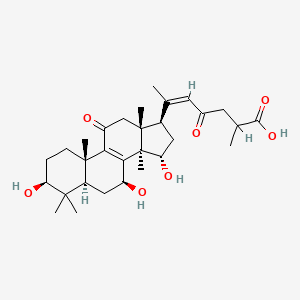
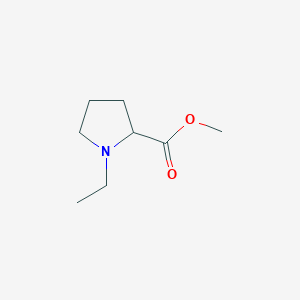
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)
